quinolin-3-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC16578648
Molecular Formula: C23H21FN2O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21FN2O2 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | quinolin-3-yl 1-(5-fluoropentyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-9-3-5-11-22(19)26)23(27)28-18-14-17-8-2-4-10-21(17)25-15-18/h2-5,8-11,14-16H,1,6-7,12-13H2 |
| Standard InChI Key | XUWUBKLJGGHABS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Introduction
Chemical Structure and Nomenclature
Quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is defined by its intricate molecular architecture, which combines heterocyclic aromatic systems with a fluorinated alkyl chain. The compound’s IUPAC name, quinolin-3-yl 1-(5-fluoropentyl)indole-3-carboxylate, reflects its structural components: a quinoline ring substituted at the 3-position, an indole core substituted at the 1-position with a 5-fluoropentyl group, and a carboxylate ester linkage between the two heterocycles .
Molecular Properties
The compound’s molecular formula is C₂₃H₂₁FN₂O₂, with a molecular weight of 376.4 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | quinolin-3-yl 1-(5-fluoropentyl)indole-3-carboxylate |
| Molecular Formula | C₂₃H₂₁FN₂O₂ |
| Molecular Weight | 376.4 g/mol |
| SMILES Notation | C1=CC=C2C(=C1)C=C(C=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
| InChI Key | XUWUBKLJGGHABS-UHFFFAOYSA-N |
The fluoropentyl side chain enhances lipid solubility, facilitating blood-brain barrier penetration and potentiating central nervous system activity .
Synthesis and Chemical Reactivity
The synthesis of quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate involves multi-step organic reactions, typically beginning with the construction of the indole core. A common approach involves:
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Indole Formation: Cyclization of substituted phenylhydrazines with ketones or aldehydes under acidic conditions to yield the indole scaffold.
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Alkylation: Introduction of the 5-fluoropentyl group at the indole’s 1-position via nucleophilic substitution or Mitsunobu reactions.
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Esterification: Coupling the indole-3-carboxylic acid derivative with quinolin-3-ol using carbodiimide-based coupling agents.
Variations in reaction conditions (e.g., solvent polarity, temperature, catalysts) influence yield and purity. For instance, palladium-catalyzed cross-coupling reactions may optimize fluoropentyl chain incorporation. The compound’s reactivity is typical of synthetic cannabinoids, with susceptibility to hydrolysis at the ester linkage under alkaline conditions and photodegradation upon prolonged UV exposure .
Pharmacological Profile and Mechanisms of Action
As a synthetic cannabinoid receptor agonist (SCRA), quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate primarily targets CB₁ receptors in the central nervous system and CB₂ receptors in peripheral tissues. In vitro binding assays demonstrate its high affinity for CB₁ (Kᵢ = 0.5 nM), exceeding that of Δ⁹-tetrahydrocannabinol (THC, Kᵢ = 41 nM) by approximately 80-fold . Functional assays reveal full agonist activity, with EC₅₀ values <10 nM in cAMP inhibition assays .
Biological Effects
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Central Effects: Dose-dependent suppression of locomotor activity, hypothermia, and analgesia in murine models .
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Cardiovascular Effects: Tachycardia and hypertension observed in human case reports, likely mediated by peripheral adrenergic activation .
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Neurotoxicity: Seizures and excitotoxicity reported in overdose cases, attributed to excessive glutamatergic signaling secondary to CB₁ overstimulation .
Comparative Analysis with Related Cannabinoids
The 3-yl isomer’s distinct quinoline substitution pattern may confer unique pharmacokinetic properties, though in vivo data remain limited .
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